tert-Butyl bromoacetate
Overview
Description
tert-Butyl bromoacetate: is a light yellow transparent liquid that is soluble in alcohols, ethers, and other organic solvents. It is commonly used as an alkylating agent and serves as an important intermediate in the synthesis of various pharmaceutical compounds, including amino acids, peptides, cyclic polyamino carboxylate contrast agents, cephalosporins, and receptor antagonists .
Mechanism of Action
Target of Action
Tert-Butyl bromoacetate is a common alkylating agent used as a pharmaceutical intermediate . It is used for synthesizing amino acids and peptide compounds . Moreover, it is used for synthesizing collagenase inhibitors (S, S, R) - (-) actinin .
Mode of Action
This compound interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. The alkyl group in this compound is highly reactive, allowing it to form covalent bonds with a variety of biological targets. This can lead to changes in the structure and function of the targeted molecules .
Biochemical Pathways
This compound serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It has been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For example, in the case of its use in the synthesis of collagenase inhibitors, the result of its action would be the inhibition of collagenase, an enzyme that breaks down collagen in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and thus its ability to alkylate targets can be affected by factors such as temperature, pH, and the presence of other reactive substances. Furthermore, its stability can be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing tert-Butyl bromoacetate involves a two-step process:
- Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride
- Bromoacetyl chloride + tert-Butanol → this compound + Hydrogen chloride
In the laboratory, N,N-Dimethylaniline and dry tert-Butanol are dissolved in absolute tetrahydrofuran (THF), and bromoacetyl bromide is added dropwise at 0°C. The mixture is stirred overnight at room temperature, and the resulting product is purified by fractional distillation under vacuum .
Industrial Production Methods: The industrial production of this compound follows a similar two-step process but involves atmospheric and vacuum distillation to achieve higher yields. The process is complex and generates significant waste, making it less suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl bromoacetate primarily undergoes substitution reactions due to the presence of the reactive bromo group. It can also participate in alkylation reactions.
Common Reagents and Conditions:
- Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions typically occur under mild conditions with solvents like THF or chloroform.
- Alkylation Reactions: this compound acts as an alkylating agent in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
- Substitution Reactions: The major products are substituted esters, where the bromo group is replaced by the nucleophile.
- Alkylation Reactions: The major products are alkylated derivatives of the nucleophile used .
Scientific Research Applications
tert-Butyl bromoacetate has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
- Biology: It is involved in the synthesis of collagenase inhibitors and other biologically active compounds .
- Medicine: It serves as an intermediate in the production of pharmaceuticals, including cephalosporins and receptor antagonists .
- Industry: It is used in the production of dyes, agrochemicals, and other organic compounds .
Comparison with Similar Compounds
- Ethyl bromoacetate
- Methyl bromoacetate
- Benzyl bromoacetate
- tert-Butyl chloroacetate
Comparison:
- Ethyl bromoacetate and Methyl bromoacetate: These compounds are similar in structure but differ in the alkyl group attached to the ester. They also serve as alkylating agents but may have different reactivity and solubility profiles.
- Benzyl bromoacetate: This compound has a benzyl group instead of a tert-butyl group, which can affect its reactivity and applications.
- tert-Butyl chloroacetate: This compound has a chloro group instead of a bromo group, which can influence its reactivity in substitution reactions .
Conclusion
tert-Butyl bromoacetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity as an alkylating agent makes it valuable in various synthetic processes, and its role as an intermediate in pharmaceutical production highlights its importance in scientific research.
Properties
IUPAC Name |
tert-butyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWCETAHAJSBFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063763 | |
Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
Record name | tert-Butyl bromoacetate | |
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CAS No. |
5292-43-3 | |
Record name | tert-Butyl bromoacetate | |
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Record name | tert-Butyl bromoacetate | |
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Record name | tert-Butyl bromoacetate | |
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Record name | Acetic acid, 2-bromo-, 1,1-dimethylethyl ester | |
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Record name | Acetic acid, bromo-, 1,1-dimethylethyl ester | |
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Record name | tert-butyl bromoacetate | |
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Record name | tert-Butyl bromoacetate | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic approaches for tert-butyl bromoacetate?
A1: Several methods exist for synthesizing this compound:
- Esterification of Bromoacetic Acid: This conventional approach involves reacting bromoacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as a strong acid type ion exchange resin. [, ]
- Reaction with Isobutylene: A greener method utilizes bromoacetic acid and isobutylene as starting materials, employing a solid superacid catalyst. [, ]
- Microwave-Assisted Synthesis: This method expedites the preparation of the Reformatsky reagent, involving microwave irradiation of this compound with zinc in tetrahydrofuran. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C6H11BrO2, and its molecular weight is 195.05 g/mol.
Q3: How is this compound utilized in C-glycoside synthesis?
A: this compound plays a crucial role in the synthesis of functionalized C-glycosides. The enolate of this compound reacts with sugar δ-lactones to form exocyclic sugar epoxides. Subsequent reduction of these epoxides yields C-glycosides bearing an α-hydroxy ester moiety. [, ]
Q4: Can this compound be used for peptide modifications?
A: Yes, researchers have successfully used this compound for the N-alkylation of peptides and peptide-like structures. For instance, it has been employed to introduce a tert-butyl acetate group to a constrained diketopiperazine scaffold. [] This modification allows further functionalization and can be used to synthesize peptidomimetics, such as analogs of the Arg-Gly-Asp (RGD) sequence.
Q5: How does this compound contribute to the synthesis of β-amino acids?
A: this compound is a key reagent in the diastereoselective synthesis of enantiomerically pure β-substituted β-amino acids. It reacts with chiral N-acyloxazolidinone imide enolates, leading to 2-substituted succinate derivatives. These derivatives are then transformed into the desired β-amino acids through hydrolysis and Curtius rearrangement. []
Q6: What is the role of this compound in macrocycle synthesis?
A: This reagent is valuable in constructing macrocyclic compounds. For example, it acts as an alkylating agent in synthesizing bifunctional tetraaza macrocycles. [] The reaction involves alkylating substituted macrocyclic amines with this compound, forming the corresponding tert-butyl esters.
Q7: Can this compound participate in reactions involving lithium enolates?
A: Yes, this compound readily reacts with lithium enolates. For instance, the reaction with the lithium enolate of this compound leads to the formation of (trialkylgermyl)oxiranes. []
Q8: How does this compound contribute to the synthesis of poly(benzoxazole)-based photoresists?
A: this compound is used in the preparation of 9,9-bis[4-(tert-butoxycarbonylmethyloxy)phenyl]fluorene (TBMPF), a dissolution inhibitor employed in positive-type photosensitive poly(benzoxazole) (PSPBO). [] The TBMPF is synthesized by reacting 9,9-bis(4-hydroxyphenyl)fluorene with this compound.
Q9: Does the stereochemistry of reactions involving this compound need to be considered?
A: Yes, stereochemistry plays a significant role in many reactions involving this compound. For example, in the synthesis of Psi[CH(2)O] pseudodipeptides, the reaction proceeds with excellent diastereoselectivity. [] Similarly, in the Reformatsky reaction with N-tert-butanesulfinyl imines, the addition of this compound proceeds with good diastereoselectivity. []
Q10: What is the mechanism of alkylation using this compound?
A10: Alkylation typically proceeds via an SN2 mechanism. The nucleophile attacks the carbon adjacent to the bromine atom, leading to the displacement of bromide and formation of a new carbon-carbon bond.
Q11: How do reaction conditions influence the selectivity of this compound in alkylation reactions?
A: Reaction conditions, particularly the solvent, play a crucial role in dictating the regioselectivity of alkylation. For instance, ethereal solvents favor N-alkylation, while dimethylformamide promotes O-alkylation in reactions involving pyrimidine derivatives. []
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